Homer

Description

Properties

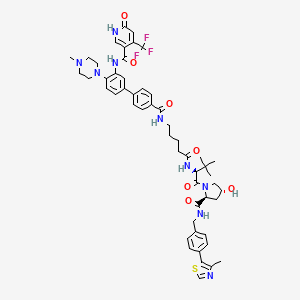

Molecular Formula |

C52H60F3N9O7S |

|---|---|

Molecular Weight |

1012.1 g/mol |

IUPAC Name |

N-[5-[4-[[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1 |

InChI Key |

OFNZESNEBSQKSE-BQGOKDIQSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Homer Protein Family: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Homer protein family comprises a group of scaffold proteins predominantly expressed in the postsynaptic density (PSD) of excitatory synapses.[1][2] These proteins are critical regulators of neuronal signaling and synaptic plasticity, playing a pivotal role in the organization and function of key synaptic protein complexes.[1] Aberrant this compound function has been implicated in a range of neurological and psychiatric disorders, making this protein family a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of this compound proteins, with a focus on quantitative data and detailed methodologies for researchers in academia and the pharmaceutical industry.

I. Molecular Structure of this compound Proteins

This compound proteins are characterized by a conserved modular architecture. In mammals, the family consists of three genes (Homer1, Homer2, and Homer3), each giving rise to multiple splice variants.[1][2] These variants are broadly classified into two main forms: long forms and short forms.

Long Forms (e.g., Homer1b/c, Homer2a/b, Homer3): These are constitutively expressed and act as the primary scaffolding molecules.[1][2] Their structure is defined by two key domains:

-

N-terminal Enabled/VASP Homology 1 (EVH1) Domain: This highly conserved domain is responsible for binding to proline-rich motifs (PPXXF) found in various target proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[3][4][5] The EVH1 domain of this compound proteins exhibits a globular structure and recognizes its target sequence with high specificity.[4]

-

C-terminal Coiled-Coil (CC) Domain: This domain, which includes two leucine zipper motifs, mediates the multimerization of long this compound proteins, leading to the formation of dimers and tetramers.[1][6] This ability to self-associate is crucial for their function in cross-linking and clustering their binding partners at the synapse.[1][6]

Short Forms (e.g., Homer1a): The most studied short form, Homer1a, is an immediate early gene whose expression is rapidly induced by neuronal activity.[1][7] Structurally, Homer1a contains the EVH1 domain but lacks the C-terminal coiled-coil domain.[1] This absence of the multimerization domain means that Homer1a acts as a natural dominant-negative, competing with long forms for binding to target proteins and thereby disrupting the integrity of this compound-mediated protein complexes.[1][8]

II. Core Functions of this compound Proteins

The primary function of this compound proteins is to act as molecular scaffolds, organizing and regulating signaling complexes at the postsynaptic density.

A. Scaffolding and Signal Transduction

Long this compound proteins, through their ability to multimerize and bind to various signaling molecules, create a physical link between cell surface receptors and their downstream effectors. A key example of this is the coupling of group 1 metabotropic glutamate receptors (mGluR1/5) to IP3 receptors on the endoplasmic reticulum.[5] This interaction is crucial for the efficient mobilization of intracellular calcium stores following mGluR activation.

Furthermore, this compound proteins are integral components of the larger postsynaptic density protein network. They interact with Shank proteins, which in turn bind to NMDA receptor-associated proteins like PSD-95.[4] This creates a supra-molecular complex that integrates signaling from both mGluRs and NMDA receptors, two key players in synaptic plasticity.[9][4]

B. Regulation of Synaptic Plasticity and Structure

The dynamic regulation of this compound protein interactions is a key mechanism underlying synaptic plasticity. The activity-dependent expression of the short, dominant-negative isoform Homer1a can uncouple mGluR signaling cascades and lead to changes in synaptic strength.[8][10] Overexpression of long-form Homers, in conjunction with Shank, has been shown to promote the enlargement of dendritic spines, the primary sites of excitatory synaptic transmission.[11]

III. Quantitative Data on this compound Protein Interactions and Expression

Understanding the quantitative aspects of this compound protein interactions and expression is crucial for building accurate models of their function and for designing targeted therapeutics.

A. Binding Affinities

The interaction between the this compound EVH1 domain and its target proteins is characterized by moderate to high affinity. While comprehensive quantitative data for all interactions is not yet available, studies using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have provided valuable insights.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Shank3 PDZ and SAPAP3 E-PBM | ITC | Several hundred-fold stronger than other Shank PDZ interactions | [3] |

| Shank3 SH3-PDZ and Neuroligin 1 C-terminus | ITC | Micromolar range | [3] |

| Shank3 SH3-PDZ and Neuroligin 3 C-terminus | ITC | Micromolar range | [3] |

| Shank3 SH3-PDZ and β-PIX coiled-coil PBM | ITC | Micromolar range | [3] |

| This compound EVH domain and Ryanodine Receptor | Biosensor Imaging Ellipsometry | ~10⁻⁸ M | [7] |

Note: PBM refers to PDZ-binding motif.

B. Expression Levels

The expression of this compound isoforms varies across different brain regions and developmental stages. Quantitative analysis of protein levels provides a basis for understanding the specific roles of each isoform in different neuronal circuits.

| This compound Isoform | Brain Region | Relative Labeling Intensity (Gold Particles/μm²) | Reference |

| This compound 1 | CA1 | ~150 | [12] |

| This compound 1 | CA3 | ~125 | [12] |

| This compound 1 | Cerebral Cortex | ~100 | [12] |

| This compound 1 | Cerebellum | ~25 | [12] |

| This compound 2 | CA1 | ~175 | [12] |

| This compound 2 | CA3 | ~25 | [12] |

| This compound 2 | Cerebral Cortex | ~75 | [12] |

| This compound 2 | Cerebellum | ~10 | [12] |

| This compound 3 | CA1 | ~50 | [12] |

| This compound 3 | CA3 | ~10 | [12] |

| This compound 3 | Cerebral Cortex | ~10 | [12] |

| This compound 3 | Cerebellum | ~200 | [12] |

IV. Key Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of this compound proteins within signaling pathways and understanding the workflows of key experimental techniques is essential for researchers in this field.

A. This compound-Mediated Scaffolding at the Postsynaptic Density

Caption: this compound proteins scaffold key synaptic signaling molecules.

B. Co-Immunoprecipitation Workflow to Detect this compound-mGluR5 Interaction

Caption: Workflow for co-immunoprecipitation of this compound and mGluR5.

C. Yeast Two-Hybrid System to Identify this compound Interactors

Caption: Principle of the yeast two-hybrid system for protein interactions.

V. Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to study this compound proteins.

A. Co-Immunoprecipitation (Co-IP) of Homer1b/c and mGluR5

This protocol is adapted from studies investigating the interaction between this compound and mGluR5 in brain tissue.[1][3]

1. Materials:

-

Brain tissue (e.g., hippocampus)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Rabbit anti-mGluR5 (for immunoprecipitation), Mouse anti-Homer1 (for Western blot detection).

-

Control IgG: Rabbit IgG.

-

Protein A/G magnetic beads.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

SDS-PAGE gels and Western blotting reagents.

2. Procedure:

-

Lysate Preparation: Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate). Determine protein concentration using a BCA assay.

-

Pre-clearing: To 1 mg of protein lysate, add 1 µg of control Rabbit IgG and 25 µL of a 50% slurry of Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-4 µg of Rabbit anti-mGluR5 antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

-

Complex Capture: Add 30 µL of a 50% slurry of Protein A/G magnetic beads. Incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes with rotation before pelleting.

-

Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with vortexing. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

-

Analysis: Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting using Mouse anti-Homer1 antibody.

B. Yeast Two-Hybrid (Y2H) Screen for Homer1b Interacting Proteins

This protocol provides a framework for identifying novel binding partners of Homer1b.

1. Materials:

-

Yeast strains (e.g., AH109, Y187).

-

"Bait" plasmid: pGBKT7 containing the full-length coding sequence of human Homer1b fused to the GAL4 DNA-binding domain (BD).

-

"Prey" plasmid library: A pre-transformed human brain cDNA library in a pGADT7-based vector, expressing proteins fused to the GAL4 activation domain (AD).

-

Yeast transformation reagents (e.g., lithium acetate, PEG).

-

Synthetic defined (SD) dropout media: SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade.

-

X-α-Gal for blue/white screening.

2. Procedure:

-

Bait Plasmid Transformation and Auto-activation Check: Transform the pGBKT7-Homer1b bait plasmid into the AH109 yeast strain. Plate on SD/-Trp media. To check for auto-activation, plate the transformed yeast on SD/-Trp/-His/-Ade and SD/-Trp with X-α-Gal. The bait should not grow on the high-stringency dropout media or turn blue, as this would indicate it can activate the reporter genes on its own.

-

Yeast Mating: Mate the AH109 strain containing the bait plasmid with the Y187 strain pre-transformed with the prey library. Combine the two strains on a YPDA plate and incubate at 30°C for 24 hours to allow for mating and formation of diploid yeast.

-

Selection of Interactors: Scrape the mated yeast from the YPDA plate and resuspend in sterile water. Plate serial dilutions on SD/-Trp/-Leu to select for diploid yeast containing both bait and prey plasmids. Also, plate on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the HIS3 and ADE2 reporter genes.

-

Confirmation and Identification of Positive Clones: Pick colonies that grow on the high-stringency media. Re-streak onto fresh selective plates to confirm the phenotype. Isolate the prey plasmids from the confirmed positive clones. Sequence the cDNA insert to identify the interacting protein.

-

Validation: The identified interaction should be validated using an independent method, such as co-immunoprecipitation or an in vitro pull-down assay.

VI. Conclusion and Future Directions

The this compound protein family represents a critical hub for the regulation of synaptic signaling and plasticity. Their intricate network of interactions and their dynamic regulation in response to neuronal activity underscore their importance in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this compound protein function.

Future research will likely focus on several key areas. A more comprehensive and quantitative understanding of the entire this compound interactome, including binding affinities and stoichiometry, will be crucial for developing accurate systems-level models of synaptic function. Elucidating the precise mechanisms by which post-translational modifications of this compound proteins regulate their interactions and function is another important avenue of investigation. Finally, the development of small molecules or biologics that can specifically modulate this compound-protein interactions holds significant promise for the development of novel therapeutics for a range of brain disorders. The continued exploration of this fascinating protein family will undoubtedly yield further insights into the fundamental mechanisms of neuronal communication and provide new opportunities for therapeutic intervention.

References

- 1. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of PDZ domain specificity, prediction of ligand affinity and rational design of super-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A binding site outside the canonical PDZ domain determines the specific interaction between Shank and SAPAP and their function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the this compound EVH1 domain-peptide complex reveals a new twist in polyproline recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Oxidative Stress on this compound Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of the Immediate Early Gene Homer1a

Executive Summary

Homer1a is an activity-inducible immediate early gene (IEG) that plays a critical role in synaptic plasticity and metaplasticity.[1] Unlike its longer, constitutively expressed counterparts (Homer1b/c), Homer1a lacks a C-terminal coiled-coil domain, preventing it from forming multimeric scaffolds.[2] Instead, it functions as a dominant-negative regulator, dynamically uncoupling signaling complexes at the postsynaptic density (PSD).[3][4] This guide provides a comprehensive overview of the signaling pathways governing Homer1a expression, its mechanism of action, and its functional consequences. It includes quantitative data on its regulation, detailed experimental protocols for its study, and visual diagrams of key pathways, intended for researchers, scientists, and professionals in drug development.

Transcriptional Regulation of Homer1a

The expression of Homer1a is tightly regulated by neuronal activity. Its transcription is rapidly and transiently induced by a wide range of stimuli, making it a reliable marker for recent, robust neuronal activation.[5]

Inducing Stimuli and Upstream Signaling

Multiple signaling cascades converge to regulate Homer1a transcription. Key pathways include the Brain-Derived Neurotrophic Factor (BDNF) and glutamatergic systems, which often activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] Fear conditioning, for instance, has been shown to increase Homer1a mRNA in the amygdala and hippocampus, a process dependent on BDNF and MAPK signaling.[6] Similarly, various antidepressant treatments, including sleep deprivation and ketamine, are known to upregulate Homer1a.[8]

Below is a signaling diagram illustrating the primary pathways leading to Homer1a transcription.

Caption: Upstream signaling pathways regulating Homer1a gene transcription.

Epigenetic Regulation

The transcriptional activation of the Homer1 gene to produce the Homer1a isoform is associated with specific epigenetic modifications. Studies have shown that fear conditioning and BDNF application can induce changes in histone methylation (H3K9) and acetylation (H3) at the Homer1 promoter in a brain-region-specific manner, facilitating transcriptional accessibility.[6][9]

Functional Consequences of Homer1a Expression

Homer1a protein acts as a molecular switch, altering the composition and function of the PSD.

Mechanism of Action: A Dominant-Negative Regulator

Long Homer isoforms (Homer1b/c) possess a C-terminal coiled-coil domain that allows them to self-multimerize and form scaffolds, linking various PSD proteins like metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors.[2][10] Homer1a, containing the N-terminal EVH1 domain for target binding but lacking the coiled-coil domain, competes with long isoforms for binding sites.[4] This competitive binding disrupts the established protein networks, effectively uncoupling receptors from their downstream effectors.[3][10]

The diagram below illustrates this disruptive mechanism.

Caption: Homer1a's dominant-negative effect on PSD protein scaffolds.

Impact on Synaptic Plasticity

By remodeling the PSD, Homer1a significantly influences synaptic function:

-

Metaplasticity: Homer1a expression can increase the threshold for inducing long-term potentiation (LTP) by uncoupling Group I mGluRs from their scaffolds, leading to constitutive activity that inhibits NMDA receptors.[11]

-

Homeostatic Scaling: During periods of high network activity or sleep, Homer1a is implicated in the downscaling of synaptic strength, partly by reducing the number of synaptic AMPA receptors.[11][12]

-

Endocannabinoid (eCB) Signaling: Homer1a expression differentially modulates eCB-mediated plasticity. It enhances depolarization-induced suppression of excitation (DSE) while inhibiting mGluR-dependent metabotropic suppression of excitation (MSE).[13]

Quantitative Data Summary

The following tables summarize key quantitative findings on Homer1a regulation and function from the literature.

Table 1: Regulation of Homer1a Expression

| Stimulus | Brain Region / System | Fold Change (mRNA) | Peak Expression Time | Citation(s) |

|---|---|---|---|---|

| BDNF (100 ng/ml, 4h) | Hippocampal Cultures | ~2.5-fold | 4 hours | [13] |

| Maximal Electroconvulsive Shock (MECS) | Mouse Brain | Dramatic Increase | ~30-60 minutes (nuclear mRNA) | [14][15] |

| Novel Environment Exploration | Rat Hippocampus (CA1) | N/A (co-expression measured) | ~25-30 minutes (nuclear mRNA) | [16][17] |

| Pavlovian Fear Conditioning | Mouse Amygdala & Hippocampus | Significant Increase | 30 minutes post-training | [6] |

| Sleep Deprivation | Mouse Cortex, Striatum, Hippocampus | Strong Induction | Post-deprivation |[5] |

Table 2: Functional Effects of Homer1a Expression

| Measured Effect | System | Quantitative Change | Interpretation | Citation(s) |

|---|---|---|---|---|

| Depolarization-Induced Suppression of Excitation (DSE) | Hippocampal Cultures | Inhibition increased from 42% to 64% | Enhanced retrograde eCB signaling | [13] |

| Metabotropic Suppression of Excitation (MSE) | Hippocampal Cultures | Inhibition reduced from 38% to 8% | Uncoupling of mGluR from eCB production pathway | [13] |

| mGluR-NMDA Receptor Coupling | Cerebellar Neurons | Allows mGluR agonist to inhibit NMDA current | Homer1a disrupts scaffold, enabling G-protein modulation | [18] |

| Dendritic Spine Morphology | Cultured Neurons | Negatively regulates spine size | Disruption of Shank/Homer network affects structure |[19] |

Key Experimental Protocols

Studying Homer1a regulation and function involves a combination of molecular biology, imaging, and electrophysiology techniques.

Protocol: Quantification of Homer1a mRNA by Fluorescence In Situ Hybridization (FISH)

This protocol is adapted from methods used to visualize activity-dependent Homer1a transcription in brain tissue.[16][17]

-

Tissue Preparation: Anesthetize and perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then cryoprotect in 30% sucrose. Section the brain into 20-30 µm coronal sections using a cryostat.

-

Probe Generation: Generate a digoxigenin (DIG)-labeled antisense riboprobe corresponding to the unique 3' untranslated region (UTR) of Homer1a mRNA.[16][17]

-

Hybridization:

-

Mount sections onto slides and perform acetylation and permeabilization steps.

-

Apply the DIG-labeled probe in hybridization buffer and incubate overnight at 65°C in a humidified chamber.

-

-

Washing: Perform stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specific binding.

-

Immunodetection:

-

Block non-specific sites with blocking buffer (e.g., Roche blocking reagent).

-

Incubate with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Use a tyramide signal amplification (TSA) kit with a fluorescent substrate (e.g., Cy3) to detect the HRP signal.

-

-

Imaging and Analysis: Counterstain nuclei with DAPI. Image sections using a confocal microscope. Quantify the number of cells expressing Homer1a mRNA or the intensity of the fluorescent signal within regions of interest. Nuclear foci of intense staining indicate active transcription sites.[16]

The logical workflow for a typical experiment is shown below.

Caption: General experimental workflow for studying Homer1a expression.

Protocol: Analysis of Homer1a Protein by Western Blot

This protocol is a standard method to quantify changes in Homer1a protein levels following stimulation.[20]

-

Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved (Homer1a is ~25 kDa).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific to Homer1a overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using software like ImageJ. Normalize Homer1a levels to a loading control protein (e.g., GAPDH or β-actin).

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methods used to assess the functional impact of Homer1a on synaptic transmission.[13]

-

Cell Preparation: Use primary hippocampal neurons in culture, either from wild-type animals or those transfected with a Homer1a expression vector (often co-transfected with a fluorescent marker like GFP for identification).

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Patching: Using a micromanipulator, approach a target neuron with a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., K-gluconate based). Apply gentle suction to form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition:

-

Hold the neuron at -70 mV in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).

-

To measure DSE , depolarize the postsynaptic cell to 0 mV for 5-15 seconds, then return to -70 mV and monitor the amplitude of evoked EPSCs.

-

To measure MSE , apply a Group I mGluR agonist (e.g., DHPG, 1 µM) to the bath and monitor the amplitude of evoked EPSCs.

-

-

Analysis: Calculate the percentage of suppression for DSE and MSE by comparing the EPSC amplitude before and after the stimulus (depolarization or agonist application). Compare results between control and Homer1a-expressing neurons.

Relevance to Drug Development

The central role of Homer1a in modulating glutamate signaling and synaptic plasticity makes it a protein of significant interest for neuropsychiatric and neurological disorders.[21]

-

Depression: Multiple antidepressant modalities increase Homer1a expression, suggesting it is a key component of their therapeutic effect, potentially by mediating homeostatic synaptic scaling.[3][8]

-

Psychosis: Antipsychotic drugs have been shown to modulate Homer1a expression, indicating an intersection between dopamine-glutamate signaling and Homer1a-dependent plasticity.[21][22]

-

Neuroprotection: In models of traumatic brain injury, Homer1a has demonstrated neuroprotective effects, partly by modulating apoptosis and autophagy through the PI3K/AKT/mTOR pathway.[10][20]

A detailed understanding of the signaling pathways that regulate Homer1a and the downstream consequences of its expression provides novel targets for therapeutic intervention aimed at restoring synaptic homeostasis in disease states.

References

- 1. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HOMER1 - Wikipedia [en.wikipedia.org]

- 4. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation | Journal of Neuroscience [jneurosci.org]

- 5. pnas.org [pnas.org]

- 6. jneurosci.org [jneurosci.org]

- 7. Epigenetic Modulation of Homer1a Transcription Regulation in Amygdala and Hippocampus with Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways regulating Homer1a expression: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epigenetic modulation of Homer1a transcription regulation in amygdala and hippocampus with pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Homer1a and mGluR1/5 Signaling in Homeostatic Sleep Drive and Output - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synaptic Activity-Induced Conversion of Intronic to Exonic Sequence in this compound 1 Immediate Early Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Experience-Dependent Coincident Expression of the Effector Immediate-Early Genes Arc and this compound 1a in Hippocampal and Neocortical Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 19. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. The Homer1 family of proteins at the crossroad of dopamine-glutamate signaling: An emerging molecular "Lego" in the pathophysiology of psychiatric disorders. A systematic review and translational insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Effects of Antipsychotics on the Synaptic Plasticity Gene Homer1a Depend on a Combination of Their Receptor Profile, Dose, Duration of Treatment, and Brain Regions Targeted - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Interaction Between Homer and mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the postsynaptic scaffolding protein Homer and the metabotropic glutamate receptor 5 (mGluR5) is a critical regulatory hub in glutamatergic signaling and synaptic plasticity. This interaction governs the localization, trafficking, and signaling capacity of mGluR5, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Fragile X Syndrome, stress-induced psychopathologies, and addiction. This technical guide provides a comprehensive overview of the core aspects of the this compound-mGluR5 interaction, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Molecular Basis of the this compound-mGluR5 Interaction

The interaction is mediated by the N-terminal EVH1 (Ena/VASP Homology 1) domain of this compound proteins, which recognizes and binds to a specific proline-rich motif (PPxxF) located in the C-terminal tail of mGluR5.[1] this compound proteins exist as long, constitutively expressed isoforms (Homer1b/c, Homer2, Homer3) and a short, activity-inducible isoform (Homer1a). The long isoforms possess a C-terminal coiled-coil domain that enables them to form multimers, effectively cross-linking mGluR5 with other synaptic proteins and intracellular signaling effectors, such as the IP3 receptor.[1] In contrast, Homer1a lacks this coiled-coil domain and acts as a dominant-negative, disrupting the mGluR5-Homer scaffold.[2]

Quantitative Analysis of the this compound-mGluR5 Interaction

While the interaction between this compound and mGluR5 is well-established as being of relatively low affinity, precise quantitative data on the binding affinities (Kd) for different this compound isoforms remain to be extensively documented in publicly available literature.[3] The functional consequences of this interaction are often described in semi-quantitative terms, such as the percentage reduction of binding in the presence of competing peptides. For instance, a TAT-fused peptide containing the this compound binding motif of mGluR5 has been shown to reduce mGluR5-Homer interactions to 41±6% of that observed in untreated slices.[1]

Table 1: Semi-Quantitative Data on this compound-mGluR5 Interaction Modulation

| Modulator | Effect on this compound-mGluR5 Interaction | Experimental System | Reference |

| TAT-mGluR5CT Peptide (5 µM) | Reduced to 41±6% of control | Acute hippocampal slices | [1] |

| Stress (3 and 6 hours post-stress) | Significantly increased Homer1a binding, significantly decreased Homer1b/c binding | Hippocampus | [4][5] |

| Fmr1 Knockout | Decreased association with long this compound isoforms, increased association with Homer1a | Fmr1 KO mice | [1] |

| TAT-mGluR5 Active Peptide (500 ng/mouse) | Reduced interaction with Homer1b/c | In vivo (hippocampus) | [4] |

Signaling Pathways Regulated by the this compound-mGluR5 Interaction

The scaffolding function of long this compound isoforms is crucial for coupling mGluR5 to downstream signaling cascades. Conversely, the disruption of this scaffold by Homer1a leads to distinct signaling outcomes, including constitutive mGluR5 activity.

Gq/PLC/IP3R Pathway and Calcium Signaling

Long this compound proteins physically link mGluR5 to the inositol 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum. This proximity facilitates efficient Gq protein-mediated activation of phospholipase C (PLC), leading to the generation of IP3 and diacylglycerol (DAG). IP3 then gates the IP3R, causing the release of intracellular calcium stores.

Caption: this compound-mediated coupling of mGluR5 to the IP3R.

PI3K/Akt/mTOR Pathway

The this compound scaffold is also instrumental in linking mGluR5 to the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway, a key regulator of protein synthesis. Disruption of the mGluR5-Homer interaction has been shown to selectively block the activation of this pathway.[2]

Caption: this compound scaffolds link mGluR5 to the PI3K/Akt/mTOR pathway.

Constitutive Activity Induced by Homer1a

The inducible isoform, Homer1a, competes with long this compound isoforms for binding to mGluR5. This uncoupling from the scaffold leads to a state of ligand-independent, or constitutive, mGluR5 activity. This has been observed to be a key mechanism in the enhancement of fear memory following stress.[4][5]

Caption: Homer1a displaces long Homers, leading to constitutive mGluR5 activity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of this compound and mGluR5 from Brain Tissue

This protocol describes the co-immunoprecipitation of this compound and mGluR5 from rodent brain tissue to assess their endogenous interaction.

Materials:

-

Rodent brain tissue (e.g., hippocampus, cortex)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibodies: Anti-mGluR5 antibody (for immunoprecipitation), Anti-Homer antibody (pan-Homer or isoform-specific for western blotting), Rabbit/Mouse IgG (isotype control).

-

Protein A/G magnetic beads.

-

SDS-PAGE gels and western blotting reagents.

Procedure:

-

Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate the pre-cleared lysate with the anti-mGluR5 antibody or isotype control IgG overnight at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and western blotting using an anti-Homer antibody.

Caption: Workflow for co-immunoprecipitation of this compound and mGluR5.

Bioluminescence Resonance Energy Transfer (BRET) Assay in Living Cells

This protocol outlines a BRET assay to monitor the interaction between this compound and mGluR5 in real-time in cultured cells.

Materials:

-

HEK293 cells or other suitable cell line.

-

Expression vectors: mGluR5 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and this compound isoform fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture reagents and transfection reagent.

-

BRET substrate (e.g., coelenterazine h).

-

Plate reader capable of measuring luminescence at two distinct wavelengths.

Procedure:

-

Co-transfect cells with the Rluc-mGluR5 and YFP-Homer expression vectors. A control transfection with Rluc-mGluR5 and an empty YFP vector should be performed to determine background BRET.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

On the day of the assay, wash the cells and resuspend them in a suitable buffer (e.g., HBSS).

-

Plate the cells in a white, 96-well microplate.

-

Add the BRET substrate (coelenterazine h) to the wells.

-

Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the background BRET ratio from the control transfection to obtain the net BRET signal, which is indicative of the this compound-mGluR5 interaction.

Caption: Workflow for a BRET assay to measure this compound-mGluR5 interaction.

Drug Development Implications

The critical role of the this compound-mGluR5 interaction in synaptic function and its dysregulation in disease make it a compelling target for therapeutic intervention. Strategies aimed at modulating this interaction include:

-

Peptide-based disruptors: As demonstrated by the use of TAT-fused peptides containing the mGluR5 this compound-binding motif, disrupting the interaction can mimic or rescue certain disease-related phenotypes.[1][2]

-

Small molecule modulators: The development of small molecules that can either stabilize or disrupt the this compound-mGluR5 complex offers a promising avenue for novel therapeutics.

-

Targeting Homer1a expression: Given the role of Homer1a in uncoupling the scaffold and inducing constitutive mGluR5 activity, strategies to modulate its expression or function could be beneficial in conditions like stress-related disorders.

Conclusion

The dynamic interaction between this compound and mGluR5 is a fundamental mechanism for regulating synaptic strength and plasticity. A thorough understanding of the quantitative aspects of this interaction, the signaling pathways it governs, and the experimental approaches to study it is essential for researchers and drug developers aiming to unravel the complexities of glutamatergic signaling and devise novel treatments for a range of neurological and psychiatric conditions. Further research is needed to elucidate the precise binding affinities of different this compound isoforms for mGluR5 and to develop more specific pharmacological tools to dissect the multifaceted roles of this critical synaptic interaction.

References

- 1. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Activation and this compound Differentially Control the Lateral Mobility of Metabotropic Glutamate Receptor 5 in the Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-depth Technical Guide to the Cellular Distribution of Homer Protein Isoforms

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the cellular and subcellular distribution of Homer protein isoforms. It includes quantitative data on their expression, detailed experimental protocols for their detection, and visualizations of their roles in key signaling pathways.

Introduction to this compound Proteins

This compound proteins are a family of scaffolding proteins predominantly located at the postsynaptic density (PSD) of excitatory synapses.[1] They are crucial for neuronal signaling, synaptic plasticity, and calcium homeostasis.[2][3] In mammals, the family consists of three members: Homer1, Homer2, and Homer3. Through alternative splicing, these genes produce several variants which are broadly classified into two functional groups: long forms and short forms.[1]

-

Long this compound Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3a/b) are constitutively expressed. They feature an N-terminal Enabled/VASP Homology 1 (EVH1) domain, which binds to proline-rich motifs on target proteins, and a C-terminal coiled-coil domain that allows them to form multimers.[1][4] These multimers act as a scaffold, cross-linking various signaling proteins at the PSD, such as metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[1][5]

-

Short this compound Isoforms (e.g., Homer1a, Ania-3) are expressed as immediate early genes (IEGs) in response to neuronal activity.[4][6] They possess the EVH1 domain but lack the C-terminal coiled-coil domain, rendering them unable to form multimers.[6] By competitively binding to the targets of long Homers, they act as dominant-negative regulators, disrupting the protein scaffolds and dynamically remodeling the synapse.[4][5]

Quantitative and Regional Distribution of this compound Isoforms

The various this compound isoforms exhibit distinct but overlapping expression patterns throughout the brain and within subcellular compartments. Their precise localization is critical to their function in regulating synaptic strength and plasticity.

Distribution in Different Brain Regions

This compound isoforms are differentially expressed across various regions of the mouse brain. The following table summarizes findings primarily from immunohistochemistry and immunogold electron microscopy studies.

| Brain Region | Homer1 | Homer2 | Homer3 | Notes |

| Hippocampus (CA1) | Present at PSDs[7] | Present at PSDs[7] | High expression | Homer1a is strongly induced by neuronal activity, such as learning or sleep deprivation.[6][8] |

| Hippocampus (CA3) | Present at mossy fiber synapses[7] | Weakly expressed[7] | High expression | |

| Hippocampus (DG) | Present | Present | High expression | Basal Homer1a expression is weak in the dentate gyrus (DG).[9] |

| Cerebral Cortex | Present at PSDs[7] | Present at PSDs[7] | Intermediate expression | Homer1a is induced in the cortex following sleep deprivation.[8] |

| Cerebellum | Less intense at Purkinje spine PSDs[7] | Negative at Purkinje spine PSDs[7] | High expression | |

| Striatum | Present | High expression | Low expression | Homer1a expression is induced by neuronal activity.[6][8] |

Subcellular Localization

Within neurons, this compound proteins are highly concentrated at the postsynaptic density, where they organize key signaling complexes.

| Subcellular Location | This compound Isoform | Description |

| Postsynaptic Density (PSD) | All long forms (1b/c, 2a/b, 3a/b) | Concentrated in a layer ~30–100 nm from the postsynaptic membrane, just beyond the PSD core.[3][7] This distribution matches that of the scaffold protein Shank.[7] |

| Peri-PSD Region | All long forms | This compound is not concentrated in the peri-PSD area, unlike its binding partners mGluR1 and mGluR5, which are found within 60 nm of the PSD edge.[3][7] |

| Dendritic Spines | All isoforms | Long forms are constitutive. Activity-induced Homer1a is recruited to active synapses, where it reduces the density and size of dendritic spines by inhibiting Shank targeting.[4][10] |

| Soma / Dendrites | All isoforms | This compound proteins and mGluRs are co-transported from the soma in vesicles to synaptic sites. Long Homers can retain mGluRs at the endoplasmic reticulum (ER), while short Homers can reverse this retention, promoting trafficking to the cell membrane.[6] |

Visualization of this compound Protein Relationships and Functions

Diagrams generated using Graphviz provide a clear visual representation of the molecular relationships and signaling pathways involving this compound proteins.

Generation of this compound Isoforms

The functional dichotomy between long and short this compound isoforms arises from the alternative splicing of the Homer1 gene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homer1a is a core brain molecular correlate of sleep loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hippocampal Regulation of Postsynaptic Density Homer1 by Associative Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

Homer Proteins: A Pivotal Hub in Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Homer proteins are a family of scaffolding molecules enriched at the postsynaptic density of excitatory synapses. Functioning as critical regulators of synaptic signaling and plasticity, they orchestrate the assembly and function of key neuronal signaling complexes. This guide provides a comprehensive overview of the role of this compound proteins in the pathophysiology of a range of neurological and psychiatric disorders, including schizophrenia, major depressive disorder, bipolar disorder, Alzheimer's disease, and Parkinson's disease. We present quantitative data on the alterations of this compound protein expression in these conditions, detail the signaling pathways they modulate, and provide a set of experimental protocols for their study. This document is intended to serve as a core technical resource for researchers and drug development professionals targeting synaptic dysfunction in central nervous system disorders.

Introduction to this compound Proteins

The this compound protein family comprises three main genes (Homer1, Homer2, Homer3) that give rise to multiple splice variants. These variants are broadly classified into two functional groups:

-

Long-form Homers (e.g., Homer1b/c, Homer2a/b, Homer3): These are constitutively expressed and possess a C-terminal coiled-coil domain that enables them to form multimers. These multimers act as scaffolds, clustering and anchoring various synaptic proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, inositol triphosphate (IP3) receptors, and transient receptor potential canonical (TRPC) channels.[1]

-

Short-form Homers (e.g., Homer1a): Homer1a is an immediate early gene (IEG) whose expression is rapidly induced by neuronal activity.[1] It lacks the C-terminal coiled-coil domain and therefore cannot multimerize. By competing with long-form Homers for binding to their target proteins, Homer1a acts as a dominant-negative regulator, dynamically uncoupling signaling complexes.[1]

This dynamic interplay between long and short this compound isoforms is crucial for synaptic plasticity, the cellular basis of learning and memory. Dysregulation of this balance has been implicated in the pathogenesis of numerous neurological and psychiatric disorders.[2]

This compound Proteins in Neurological and Psychiatric Disorders: Quantitative Alterations

Alterations in the expression levels of this compound proteins have been reported in several major neurological and psychiatric conditions. The following tables summarize the key quantitative findings from post-mortem human brain studies and animal models.

| Disorder | Brain Region | This compound Isoform | Alteration | Fold Change/Significance | Reference |

| Schizophrenia | Hippocampus (CA1) | Homer1a | Increased | Data suggests a higher ratio of short to long Homer1 proteins. | [2] |

| Hippocampus (CA1) | Homer1b/c | Decreased | Data suggests a higher ratio of short to long Homer1 proteins. | [2] | |

| Hippocampus (Stratum Oriens Interneurons) | Homer1a | Increased | Increased levels observed compared to controls. | [3] | |

| Bipolar Disorder | Cingulate Gyrus (Glial Cells) | Homer1a | Decreased | Decreased levels observed compared to controls and major depression patients. | [3] |

| Hippocampus (Stratum Oriens Glial Cells) | Homer1a | Decreased | Decreased levels observed compared to controls and major depression patients. | [3] | |

| Major Depressive Disorder | Cingulate Gyrus (Glial Cells) | Homer1a | No significant change | Compared to bipolar disorder where levels were decreased. | [3] |

| Addiction (Cocaine Self-Administration Model) | Nucleus Accumbens Core | Homer1b/c | Reduced | Reduced at 24hrs withdrawal, effect dissipated by 2 weeks. | [4] |

| Prefrontal Cortex | Homer2a/b | Increased | ~30% increase following withdrawal from repeated cocaine in mice. | [4] |

Table 1: Alterations in this compound Protein Expression in Psychiatric Disorders.

| Disorder | Brain Region | This compound Isoform | Alteration | Significance | Reference |

| Alzheimer's Disease | Frontal Cortex | Multiple Proteins | 432 significantly altered proteins (>1.5 fold) | Proteomic analysis identified widespread changes, though specific this compound data is limited in this study. | [5] |

| Parkinson's Disease with Psychosis | N/A (Genetic Study) | HOMER1 gene (rs4704560) | T-allele overrepresentation | p < 0.001 | [6] |

| Aging (Rat Model) | Hippocampal PSD | Homer1a | Increased in Aged Unimpaired | 168% ± 10% increase compared to Aged Impaired and Young rats. | [7] |

| Hippocampal PSD | Homer1b/c | Increased in Aged Unimpaired | 171% ± 12% increase compared to Aged Impaired and Young rats. | [7] | |

| Hippocampal PSD | Homer3 | Decreased in Aged Impaired | 54% ± 6% decrease compared to Young rats. | [7] |

Table 2: Alterations in this compound Proteins in Neurodegenerative Disorders and Aging.

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| This compound EVH1 domain - mGluR5 C-terminus | Not Specified | High Affinity | [8] |

| Homer1 - Shank3 | Co-immunoprecipitation | Interaction confirmed | [7] |

Table 3: this compound Protein Binding Affinities.

Key Signaling Pathways Involving this compound Proteins

This compound proteins are central to the organization of signaling cascades at the postsynaptic density. Their interactions with various receptors, channels, and other scaffolding proteins are critical for normal synaptic function.

This compound-mGluR-Shank Signaling Complex

Long-form this compound proteins physically link group 1 metabotropic glutamate receptors (mGluR1/5) to the postsynaptic density via interactions with Shank proteins. This complex is crucial for coupling mGluR activation to downstream signaling pathways, including intracellular calcium release and the modulation of ionotropic glutamate receptors like the NMDA receptor. The activity-dependent induction of Homer1a can disrupt this linkage, leading to a dynamic remodeling of the synapse.

Caption: The this compound-mGluR-Shank signaling complex at the postsynaptic density.

Regulation of Intracellular Calcium by this compound Proteins

This compound proteins play a direct role in regulating intracellular calcium homeostasis by linking mGluRs to IP3 receptors on the endoplasmic reticulum. Long-form Homers facilitate this coupling, leading to efficient calcium release upon mGluR activation. Homer1a, by disrupting this link, can dampen mGluR-mediated calcium signaling.

Caption: Regulation of intracellular calcium signaling by this compound proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound proteins.

Co-immunoprecipitation (Co-IP) of this compound Protein Complexes from Brain Tissue

This protocol describes the immunoprecipitation of a target protein to identify its binding partners.[9][10][11][12]

Materials:

-

Fresh or frozen brain tissue (e.g., hippocampus, prefrontal cortex)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.

-

Primary antibody against the target protein (e.g., anti-Homer1, anti-mGluR5)

-

Protein A/G magnetic beads or agarose beads

-

Non-specific IgG from the same species as the primary antibody (negative control)

-

SDS-PAGE sample buffer

-

Equipment: Dounce homogenizer, refrigerated microcentrifuge, end-over-end rotator.

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold Co-IP Lysis/Wash Buffer (1:10 w/v) using a Dounce homogenizer.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (this is the protein lysate).

-

-

Pre-clearing the Lysate:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

To 1 mg of protein lysate, add 20 µL of Protein A/G beads.

-

Incubate on an end-over-end rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the primary antibody. For the negative control, add the same amount of non-specific IgG.

-

Incubate on an end-over-end rotator overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30 µL of Protein A/G beads to each sample.

-

Incubate on an end-over-end rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

-

-

Elution and Sample Preparation for Western Blot:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

-

Caption: Workflow for Co-immunoprecipitation of this compound protein complexes.

Western Blotting for this compound Proteins in Brain Tissue

This protocol details the detection and quantification of this compound proteins from brain lysates.[8][13][14][15][16]

Materials:

-

Protein lysate from brain tissue (prepared as in Co-IP protocol or using RIPA buffer)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer (Tris, Glycine, Methanol)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against this compound isoform (e.g., anti-Homer1a, anti-Homer1b/c)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine protein concentration of lysates.

-

Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for this compound Proteins in Free-Floating Brain Sections

This protocol describes the localization of this compound proteins in brain tissue sections.[17][18][19][20][21][22][23]

Materials:

-

Perfused and fixed brain tissue (e.g., with 4% paraformaldehyde)

-

Vibratome or cryostat for sectioning

-

Free-floating sections (30-50 µm thick)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in permeabilization buffer)

-

Primary antibody against this compound

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Mounting medium

Procedure:

-

Sectioning: Cut 30-50 µm thick sections from the fixed brain and store in PBS.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Permeabilization: Incubate sections in permeabilization buffer for 30 minutes.

-

Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate sections in primary antibody solution (diluted in blocking buffer) for 24-48 hours at 4°C.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections in biotinylated secondary antibody solution for 2 hours at room temperature.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

ABC Incubation: Incubate sections in ABC reagent for 1 hour.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Staining: Develop the stain by incubating sections in DAB substrate until the desired color intensity is reached.

-

Mounting: Mount sections onto glass slides, dehydrate, and coverslip with mounting medium.

Conclusion and Future Directions

The evidence strongly implicates this compound proteins as key players in the pathophysiology of a range of neurological and psychiatric disorders. Their role as master organizers of the postsynaptic density makes them attractive therapeutic targets. The dynamic regulation of the Homer1a/1b/c ratio, in particular, represents a potential point of intervention to restore synaptic homeostasis.

Future research should focus on:

-

Developing more specific pharmacological modulators of this compound protein interactions.

-

Utilizing advanced imaging techniques to visualize the dynamics of this compound protein complexes in real-time in disease models.

-

Conducting large-scale genetic and proteomic studies to further elucidate the role of this compound variants in disease susceptibility and progression.

A deeper understanding of the intricate roles of this compound proteins in synaptic function and dysfunction will undoubtedly pave the way for novel therapeutic strategies for these debilitating disorders.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Hippocampal Regulation of Postsynaptic Density Homer1 by Associative Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-1 polymorphisms are associated with psychopathology and response to treatment in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homers regulate drug-induced neuroplasticity: Implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HOMER1 Polymorphism and Parkinson's Disease–Psychosis: Is there an Association? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. assaygenie.com [assaygenie.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 18. Video: Free-floating Immunostaining of Mouse Brains [jove.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

The Evolution and Function of the Homer Gene Family: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Homer Gene Family

The this compound family of scaffolding proteins are critical components of the postsynaptic density (PSD) in mammalian neurons and are highly conserved across species.[1] First identified as a protein that selectively binds to metabotropic glutamate receptors (mGluRs), the this compound family has since been implicated in a wide range of cellular processes, including the regulation of intracellular calcium signaling, receptor trafficking, and synaptic plasticity.[2][3] In mammals, the family consists of three members—Homer1, Homer2, and Homer3—each encoded by a distinct gene.[1][4] Through alternative splicing, these genes give rise to multiple protein isoforms, which are broadly classified into two main categories: constitutively expressed long forms and activity-induced short forms.[4][5]

The long forms of this compound proteins act as molecular scaffolds, assembling multiprotein complexes that link receptors, ion channels, and other signaling proteins.[6] This scaffolding function is crucial for the proper organization and function of synapses. In contrast, the short form, Homer1a, is expressed as an immediate-early gene (IEG) in response to neuronal activity and acts as a natural dominant-negative regulator of the long forms.[4][7] By competing for binding sites, Homer1a can dynamically remodel postsynaptic signaling complexes, providing a mechanism for homeostatic plasticity.[5][7]

Given their central role in modulating synaptic function and signaling pathways, the this compound proteins have emerged as potential therapeutic targets for a variety of neurological and psychiatric disorders, including ischemic brain injury, schizophrenia, and addiction.[8][9][10] This guide provides an in-depth overview of the evolution, structure, and function of the this compound gene family, with a focus on quantitative data, experimental methodologies, and the signaling pathways they regulate.

Evolution and Isoforms

The this compound gene family is evolutionarily conserved, with homologs found in various animal species, including Drosophila, but not in non-animal kingdoms.[4][11] In mammals, the three genes (HOMER1, HOMER2, HOMER3) give rise to multiple isoforms through alternative splicing.[1]

-

Long Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3a/b): These are constitutively expressed and are the primary scaffolding forms of the protein. They possess an N-terminal Enabled/VASP Homology 1 (EVH1) domain and a C-terminal coiled-coil domain that includes leucine zipper motifs.[4] This C-terminal domain is essential for self-assembly, allowing long this compound proteins to form homo- and hetero-multimers.[1][5]

-

Short Isoforms (e.g., Homer1a, Ania-3): The most well-studied short form is Homer1a. It contains the EVH1 domain but lacks the C-terminal coiled-coil domain, rendering it unable to multimerize.[4][7] Its expression is transiently induced by synaptic activity, and it functions to disrupt the protein complexes formed by the long this compound isoforms.[6][7]

The differential expression of these isoforms, both spatially and temporally, allows for precise regulation of synaptic function. For instance, during postnatal brain development in mice, Homer1b/c and Homer2a/b are widely expressed but are later downregulated in regions like the cerebellum, whereas Homer3a/b expression becomes more restricted and is upregulated.[12]

This compound Protein Domain Architecture

The functional dichotomy between long and short this compound isoforms is a direct result of their distinct protein structures. The long forms create stable scaffolds, while the short form acts as a dynamic uncoupler.

Caption: Domain structure and function of this compound protein isoforms.

Quantitative Data

Expression Patterns of this compound Isoforms in Mouse Brain

The expression of this compound family members is spatially and temporally regulated during development. The following table summarizes the relative expression levels in different regions of the developing mouse brain.[12]

| Brain Region | Homer1b/c | Homer2a/b | Homer3a/b | Developmental Trend |

| Cerebellum | High (early), Low (late) | High (early), Low (late) | Low (early), High (late) | Homer1/2 down-regulated, Homer3 up-regulated |

| Hippocampus | High (CA1) | High (CA1-CA2) | High (CA2-CA3) | Region-specific distribution |

| Olfactory Bulb | Up-regulated | Up-regulated | Down-regulated | Homer1/2 up-regulated, Homer3 down-regulated |

Homer1 Interaction Partners Identified by Mass Spectrometry

Co-immunoprecipitation followed by mass spectrometry has been used to identify proteins that interact with Homer1 in the cerebral cortex. The table below lists high-confidence interaction partners.[13]

| Interacting Protein | Function | Activity-Dependent Interaction |

| Homer2 | Scaffolding, Multimerization | Constitutive |

| Homer3 | Scaffolding, Multimerization | Constitutive |

| Shank2 | Postsynaptic scaffolding protein | Constitutive |

| Shank3 | Postsynaptic scaffolding protein | Reduced after depolarization |

| mGlu5 | Metabotropic glutamate receptor | Reduced after depolarization |

Key Signaling Pathways

This compound proteins are central hubs in postsynaptic signaling, primarily by physically linking membrane receptors to intracellular calcium stores and other downstream effectors.[2]

mGluR-Homer-IP3R Signaling Cascade

Long this compound proteins form a physical tether between Group 1 mGluRs (mGluR1/5) at the plasma membrane and inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum.[2][14] This coupling is essential for efficient mGluR-mediated intracellular calcium release.[8] Upon glutamate binding, mGluRs activate phospholipase C (PLC), which generates IP3. The close proximity of the IP3R, maintained by the this compound scaffold, allows for a rapid and localized release of calcium from the ER. The activity-induced short form, Homer1a, competes with long forms for binding to mGluR5, thereby uncoupling the receptor from the IP3R and dampening calcium signaling.[2][7]

Caption: this compound-mediated scaffolding of the mGluR5-IP3R signaling complex.

Experimental Protocols

The study of the this compound gene family relies heavily on techniques designed to investigate protein-protein interactions and protein expression.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors

This protocol describes a general workflow for identifying proteins that interact with a specific this compound isoform in brain tissue.[13][15]

Objective: To isolate a specific this compound protein and its binding partners from a complex mixture, such as a brain lysate.

Methodology:

-

Tissue Lysis:

-

Homogenize cerebral cortex tissue from wildtype and Homer1 knockout mice (as a negative control) in a suitable lysis buffer (e.g., NP-40 based buffer, as it preserves many this compound interactions).[13]

-

Buffer composition should be optimized but typically contains a non-ionic detergent, salts, and protease/phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing solubilized proteins.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding of proteins to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a specific primary antibody against the this compound protein of interest (e.g., anti-Homer1b/c) or an IgG control antibody overnight at 4°C with gentle rotation.[15]

-

Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze by:

-

Caption: Workflow for Co-Immunoprecipitation of this compound proteins.

Yeast Two-Hybrid (Y2H) Screening

Objective: To identify novel protein-protein interactions by screening a cDNA library against a specific this compound protein "bait".

Principle: The technique relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[16] In a Y2H screen, the bait protein (e.g., Homer1) is fused to the BD, and a library of "prey" proteins (from a cDNA library) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast cells to grow on a selective medium.[17][18]

Methodology:

-

Vector Construction:

-

Clone the coding sequence of the this compound protein (bait) into a "bait vector" (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

-

A cDNA library from the tissue of interest (e.g., brain) is cloned into a "prey vector" (e.g., pGADT7), creating fusions with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid.

-

Subsequently, transform the bait-containing yeast with the prey cDNA library.

-

-

Selection and Screening:

-

Plate the transformed yeast on selective media. Initial selection is for the presence of both plasmids (e.g., SD/-Trp/-Leu).

-

To screen for interactions, plate the yeast on high-stringency selective media lacking specific nutrients (e.g., Histidine, Adenine) and containing inhibitors (e.g., X-α-Gal for a colorimetric assay).

-

Only yeast cells containing interacting bait and prey proteins will grow and express the reporter genes.

-

-

Identification of Prey:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

-

Validation:

-

Validate the interaction using an independent method, such as co-immunoprecipitation from mammalian cells.

-

Fluorescence Resonance Energy Transfer (FRET)

Objective: To confirm protein-protein interactions in vivo and study their dynamics within living cells.

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[19] A donor fluorophore (e.g., CFP) is fused to one protein of interest, and an acceptor fluorophore (e.g., YFP) is fused to the other. If the two proteins interact, bringing the fluorophores within a very short distance (typically <10 nm), excitation of the donor fluorophore will result in a non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce.[19][20] This can be measured as a decrease in donor fluorescence and an increase in acceptor fluorescence.

Methodology:

-

Construct Generation:

-

Create expression vectors encoding Homer1 fused to a donor fluorophore (e.g., Homer1-CFP) and a putative interactor (e.g., mGluR5) fused to an acceptor fluorophore (e.g., mGluR5-YFP).

-

-

Cell Culture and Transfection:

-

Co-transfect mammalian cells (e.g., HEK293 or primary neurons) with both constructs. Also prepare cells expressing only the donor or only the acceptor as controls for spectral bleed-through correction.

-

-

Microscopy and Image Acquisition:

-

Image the cells using a fluorescence microscope equipped for FRET analysis.

-

Acquire three images:

-

Donor channel (excite at donor wavelength, detect at donor emission).

-

Acceptor channel (excite at acceptor wavelength, detect at acceptor emission).

-

FRET channel (excite at donor wavelength, detect at acceptor emission).

-

-

-

Data Analysis:

-

Correct for background fluorescence and spectral bleed-through (crosstalk) from the donor and acceptor channels.

-

Calculate a normalized FRET (nFRET) index or FRET efficiency for each pixel or region of interest. A high FRET signal indicates a close association between the two proteins.

-

This technique can be used to study the disruption of interactions, for example, by observing the loss of FRET between Homer1b-CFP and mGluR5-YFP upon expression of unlabeled Homer1a.[21]

-

Conclusion

The this compound gene family represents a sophisticated system for regulating synaptic signaling and plasticity. Through the interplay of constitutively expressed long isoforms that build protein scaffolds and an activity-regulated short isoform that disassembles them, neurons can dynamically modulate the strength and nature of their connections. The structural and functional evolution of this family has provided a versatile toolkit for fine-tuning signal transduction at the postsynapse. A deep understanding of this compound biology, aided by the quantitative and molecular techniques outlined in this guide, is essential for developing novel therapeutic strategies targeting the glutamatergic system and associated neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. The this compound family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. HOMER1 - Wikipedia [en.wikipedia.org]

- 8. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]